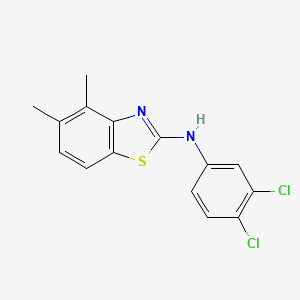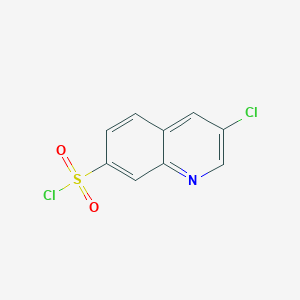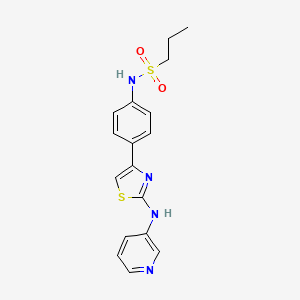
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide” is a sulfonamide-based compound. It is related to the thiazole scaffold, which has been extensively studied for its diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available literature.Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple molecular and cellular effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor is its specificity towards this compound, making it a valuable tool for studying this compound-mediated signaling pathways. However, its potency and selectivity can vary depending on the experimental conditions, and its effects can be influenced by factors such as cell type and dose. Additionally, this compound inhibitor can be toxic at high concentrations, making it important to use appropriate safety precautions in lab experiments.
Future Directions
There are several potential future directions for the study of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor. One area of focus is the development of more potent and selective this compound inhibitors for therapeutic use. Additionally, further research is needed to better understand the mechanisms underlying the anti-cancer effects of this compound inhibitor and to identify potential biomarkers for patient selection. Finally, this compound inhibitor has been found to have anti-inflammatory and anti-oxidative properties, suggesting potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor involves the reaction of 4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline with 4-fluorobenzene-1-sulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Additionally, this compound inhibitor has been found to inhibit cancer cell growth and metastasis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-10-25(22,23)21-14-7-5-13(6-8-14)16-12-24-17(20-16)19-15-4-3-9-18-11-15/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLMVUORDFUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)
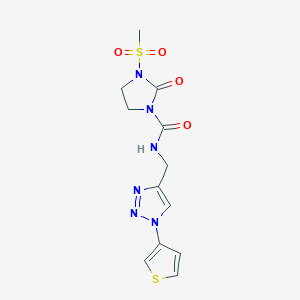
![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
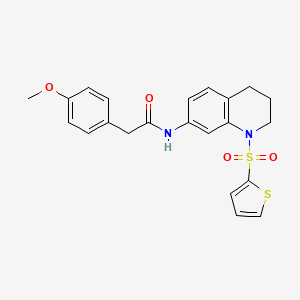
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)
![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)
